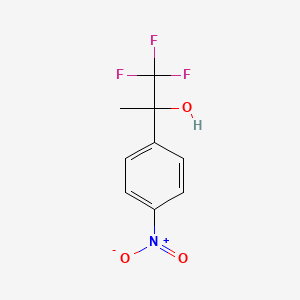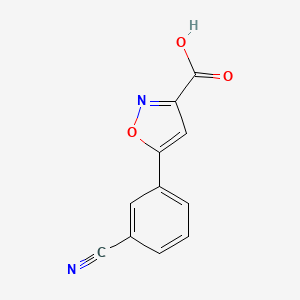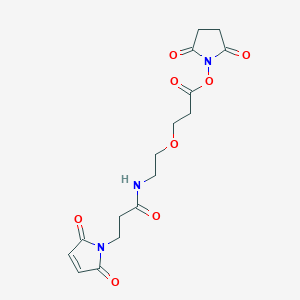
2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is a useful research compound. Its molecular formula is C16H19N3O8 and its molecular weight is 381.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate, also known as Mal-amido-PEG1-C2-NHS ester, are molecules with sulfhydryl (-SH) and primary amine (-NH2) groups . These targets are typically found in proteins, peptides, and other biomolecules .
Mode of Action
The compound interacts with its targets through two distinct reactions. The maleimide group in the compound reacts readily with free sulfhydryl groups at pH 6.5-7.5 to form a stable thiol-ether bond . On the other hand, the N-hydroxysuccinimide (NHS) ester reacts with primary amine groups at pH 7-9 to form a stable amide bond .
Biochemical Pathways
The compound’s interaction with sulfhydryl and primary amine groups can lead to the modification of proteins, antibodies, and peptides, thereby affecting their properties or giving them new functionalities . This can have downstream effects on various biochemical pathways, depending on the specific proteins or peptides that are modified.
Pharmacokinetics
The compound’s pharmacokinetic properties are influenced by its polyethylene glycol (PEG) chain. The PEG chain is a hydrophilic polymer that can improve the solubility, stability, and pharmacokinetics of the resulting conjugate . This can enhance the bioavailability of the compound and its ability to reach its targets.
Result of Action
The result of the compound’s action is the formation of stable thiol-ether and amide bonds with its targets . This can lead to the modification of proteins, antibodies, and peptides, changing their properties or giving them new functionalities . The exact molecular and cellular effects will depend on the specific targets that are modified.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. The maleimide group in the compound reacts with sulfhydryl groups at pH 6.5-7.5, while the NHS ester reacts with primary amine groups at pH 7-9 . Therefore, the compound’s action can be optimized by controlling the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be kept in a low temperature in dry condition for best use .
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate plays a pivotal role in biochemical reactions due to its ability to form stable linkages with proteins and other biomolecules. This compound interacts with enzymes such as esterases and proteases, which facilitate its incorporation into larger molecular structures. The nature of these interactions is primarily covalent, allowing for the formation of stable conjugates that can be used in various biochemical assays and therapeutic applications .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways by modifying proteins involved in signal transduction. It has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific amino acid residues in proteins, forming covalent bonds that can inhibit or activate enzyme activity. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to alterations in cellular function and behavior, making this compound a powerful tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, which facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic interventions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and effectiveness in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O8/c20-11(5-8-18-12(21)1-2-13(18)22)17-7-10-26-9-6-16(25)27-19-14(23)3-4-15(19)24/h1-2H,3-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYXAOYQWRQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

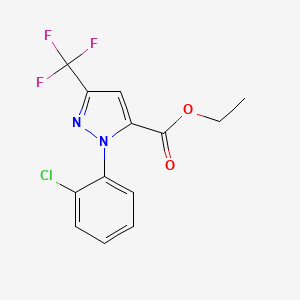

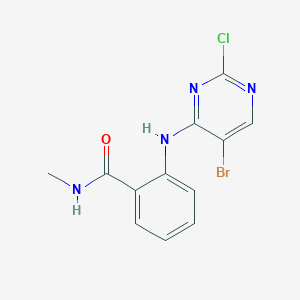


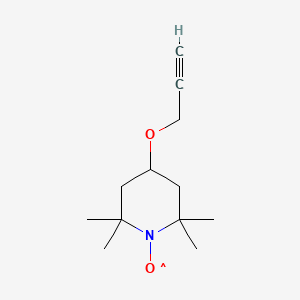
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
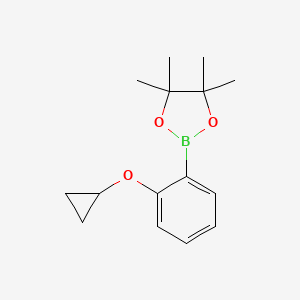
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)
